Dibenzothioline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibenzothioline is a heterocyclic aromatic compound that contains sulfur. It is known for its potential therapeutic applications, particularly in the treatment of liver diseases. The compound has shown promise as an hepatotherapeutic agent, indicating its potential in medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzothioline can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The mixture is refluxed, and the product is then neutralized with hydrochloric acid. The resulting crystals are filtered and washed to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Dibenzothioline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur-containing compounds.

Scientific Research Applications

Environmental Applications

Biodesulfurization

Dibenzothioline and its derivatives are significant in the context of biodesulfurization, a process aimed at removing sulfur from fossil fuels to reduce environmental pollution. Recent studies have highlighted the ability of various microorganisms to desulfurize this compound effectively. For instance, Pseudomonas aeruginosa and Pseudomonas putida have demonstrated over 99% desulfurization efficiency within minutes, converting this compound into less harmful compounds like 2-hydroxybiphenyl through specific metabolic pathways .

Microbial Strains for Desulfurization

Research has identified several strains capable of degrading this compound, including Rhodococcus rhodochrous and Klebsiella sp. These strains utilize the 4S pathway for the breakdown of this compound, showcasing their potential for application in the petroleum industry to enhance the desulfurization process . The following table summarizes some microbial strains used for this compound biodesulfurization:

| Microbial Strain | Desulfurization Efficiency | Temperature Range | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | >99% | 30-37°C | |

| Klebsiella sp. | 22-53% | 45°C | |

| Rhodococcus rhodochrous | >99% | Room Temperature |

Chemical Biology

DNA Cleavage and Reactive Oxygen Species

Dibenzothiophene S-oxides, derivatives of this compound, have been studied for their ability to release atomic oxygen upon UV irradiation. This property is utilized in DNA cleavage applications, making them valuable in genetic research and therapeutic development . The ability to generate reactive oxygen species opens avenues for creating novel sulfur-containing molecules that can be further explored in life sciences.

Material Science

Synthesis of Polymers

Recent advancements have led to the synthesis of novel quaternized ammonium conjugated polyelectrolytes based on dibenzothiophene derivatives. These materials exhibit promising properties for creating active films through simple drop-casting methods, indicating potential applications in electronic devices and sensors . The versatility of these polymers can lead to innovations in material design.

Case Studies

-

Microbial Biodesulfurization Study

A study conducted by Bhanjadeo et al. demonstrated that various strains from the Microbial Type Culture Collection could desulfurize this compound with high efficiency. The study utilized gas chromatography and mass spectrometry to analyze the metabolic products, confirming the effectiveness of these strains in reducing sulfur content in petroleum products . -

Chemical Biology Application

Research published in Chemical Communications described a method for synthesizing dibenzothiophene S-oxides that can be used in generating reactive intermediates for diverse chemical reactions. This study emphasizes the importance of dibenzothiophene derivatives in developing new synthetic pathways that can benefit various research fields .

Mechanism of Action

The mechanism by which dibenzothioline exerts its effects involves its interaction with molecular targets in the liver. It has been shown to reduce levels of gamma-glutamyl transferase, an enzyme associated with liver damage, indicating its hepatoprotective properties . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Benzothiophene: A sulfur-containing heterocycle with similar structural features but different chemical properties.

Thiophene: Another sulfur-containing aromatic compound with a simpler structure compared to dibenzothioline.

Dibenzofuran: A structurally similar compound but with oxygen instead of sulfur.

Uniqueness: this compound’s uniqueness lies in its specific sulfur-containing structure, which imparts distinct chemical and biological properties. Its potential as an hepatotherapeutic agent sets it apart from other similar compounds, making it a valuable subject of research in medicinal chemistry .

Biological Activity

Dibenzothioline (DBT) is a sulfur-containing heterocyclic compound that has garnered attention due to its biological activity, particularly in the context of biodesulfurization processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, biocatalytic degradation, and potential applications in environmental biotechnology.

Overview of this compound

This compound is structurally related to dibenzothiophene (DBT), which is a significant component of sulfur compounds in diesel fuels. The biological activity of this compound is primarily studied through its role in microbial desulfurization processes, where it serves as a substrate for various bacterial strains capable of degrading sulfur compounds.

Biodesulfurization Mechanisms

Biodesulfurization refers to the microbial process of removing sulfur from organic compounds, making it an environmentally friendly alternative to traditional chemical methods. The most prominent pathway involved in the degradation of this compound is the 4S pathway (four-step pathway), which utilizes specific bacteria to convert this compound into less harmful products.

Key Bacterial Strains

Several bacterial strains have been identified for their ability to desulfurize this compound:

- Pseudomonas aeruginosa : Achieved a biodesulfurization efficiency of 67.53% for this compound at a concentration of 500 ppm.

- Rhodococcus rhodochrous : Demonstrated over 99% desulfurization capability within 10 days.

- Arthrobacter sulfureus : Exhibited significant metabolic activity in degrading this compound.

Case Study 1: Biocatalytic Degradation

A study investigated the biocatalytic degradation of dibenzothiophene (DBT) using Pseudomonas species. The results indicated that both Pseudomonas aeruginosa and Pseudomonas putida could effectively degrade DBT, producing 2-hydroxybiphenyl as a desulfurized product. The study utilized gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze the degradation pathways and quantify the products formed .

Case Study 2: Metabolic Pathway Analysis

Research analyzing the metabolic pathways involved in dibenzothiophene degradation revealed that specific enzymes (DszA, DszB, DszC, and DszD) are crucial in catalyzing the transformation steps leading to desulfurization. These enzymes facilitate the conversion of dibenzothiophene into intermediates such as DBT-sulfoxide and ultimately into 2-hydroxybiphenyl .

Data Tables

The following table summarizes key findings from various studies on the desulfurization efficiency and metabolic pathways associated with this compound:

| Bacterial Strain | Desulfurization Efficiency (%) | Time Frame | End Product |

|---|---|---|---|

| Pseudomonas aeruginosa | 67.53 | 24 hours | 2-Hydroxybiphenyl |

| Rhodococcus rhodochrous | >99 | 10 days | 2-Hydroxybiphenyl |

| Arthrobacter sulfureus | Not specified | Not specified | Various metabolites |

Toxicological Studies

Toxicological assessments have indicated that high doses of dibenzothiophene can lead to adverse effects in laboratory animals, including changes in body weight and organ weights. For instance, a study reported significant increases in liver weights and histopathological changes at doses as low as 3 mg/kg/day . These findings highlight the importance of understanding both the beneficial and potentially harmful effects of this compound-related compounds.

Properties

CAS No. |

59316-76-6 |

|---|---|

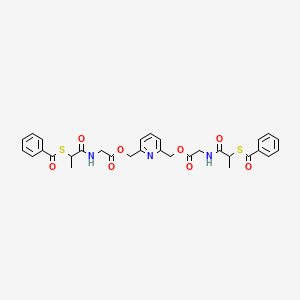

Molecular Formula |

C31H31N3O8S2 |

Molecular Weight |

637.7 g/mol |

IUPAC Name |

[6-[[2-(2-benzoylsulfanylpropanoylamino)acetyl]oxymethyl]pyridin-2-yl]methyl 2-(2-benzoylsulfanylpropanoylamino)acetate |

InChI |

InChI=1S/C31H31N3O8S2/c1-20(43-30(39)22-10-5-3-6-11-22)28(37)32-16-26(35)41-18-24-14-9-15-25(34-24)19-42-27(36)17-33-29(38)21(2)44-31(40)23-12-7-4-8-13-23/h3-15,20-21H,16-19H2,1-2H3,(H,32,37)(H,33,38) |

InChI Key |

ZMRSCEGEIMGQPR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCC(=O)OCC1=NC(=CC=C1)COC(=O)CNC(=O)C(C)SC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)NCC(=O)OCC1=NC(=CC=C1)COC(=O)CNC(=O)C(C)SC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |

Synonyms |

2,6-(dihydroxymethylpyridine)-bis(S-benzoylthio)propionylglycine dibenzothioline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.